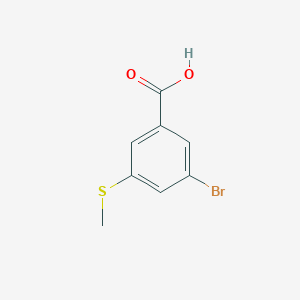

3-Bromo-5-(methylthio)benzoic acid

Overview

Description

“3-Bromo-5-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H7BrO2S . It is a derivative of benzoic acid, which has a bromine atom and a methylthio group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(methylthio)benzoic acid” can be inferred from its molecular formula, C8H7BrO2S . It consists of a benzene ring with a carboxylic acid group (-COOH), a bromine atom, and a methylthio group (-SCH3) attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(methylthio)benzoic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 320.3±30.0 °C at 760 mmHg, and a flash point of 147.5±24.6 °C . It also has a molar refractivity of 45.7±0.3 cm3, and a polar surface area of 37 Å2 .Scientific Research Applications

Organic Synthesis and Functionalization

3-Bromo-5-(methylthio)benzoic acid serves as a valuable building block in organic synthesis. Its bromine substituent allows for diverse functionalizations, including Suzuki–Miyaura couplings, halogenations, and C–C bond formations. Researchers often use it to introduce the boronic ester moiety into target molecules .

Hydromethylation of Alkenes

The compound enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By catalytic protodeboronation of alkyl boronic esters, researchers achieve this valuable but previously unknown reaction. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Acidity Constants Determination

In analytical chemistry, 3-Bromo-5-(methylthio)benzoic acid serves as a test solute for determining acidity constants using capillary zone electrophoresis .

Biologically Active Compound Synthesis

Researchers utilize this compound to prepare various biologically active molecules. Notably, it contributes to the synthesis of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Large-Scale Synthesis of Thromboxane Receptor Antagonists

3-Bromo-5-(methylthio)benzoic acid plays a crucial role as a starting reagent in the large-scale synthesis of thromboxane receptor antagonists. For instance, it is involved in the preparation of phenyl(3-bromo-5-iodo)benzoate, which further leads to the synthesis of thromboxane receptor antagonists .

Total Synthesis of Natural Products

Researchers have employed this compound in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities and are synthesized using the protodeboronation strategy .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromo and methylthio groups on the benzene ring may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . The compound’s effects on these pathways can lead to downstream effects on cellular processes.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, or cell proliferation .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(methylthio)benzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used .

properties

IUPAC Name |

3-bromo-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHHCXGNPQCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methylthio)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)

![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)